MSA-2 is the First Orally Bioavailable STING Agonist, Enabling Systemic Administration
MSA-2 is the first STING agonist discovered that is suitable for oral administration, in contrast to CDN-derived STING agonists like ADU-S100 and MK-1454, which require intratumoral injection due to poor membrane permeability and rapid systemic clearance [1][2]. MSA-2 exhibits an oral bioavailability that supports effective systemic exposure; in syngeneic mouse tumor models, oral (PO) and subcutaneous (SC) dosing regimens achieved comparable drug exposure in both tumor and plasma [3]. Furthermore, MSA-2 demonstrated dose-dependent antitumor activity across all three administration routes tested—intratumoral (IT), subcutaneous (SC), and oral (PO)—with regimens identified that induced complete tumor regressions in 80% to 100% of treated animals [3].
| Evidence Dimension | Oral bioavailability / Systemic administration feasibility |
|---|---|
| Target Compound Data | MSA-2: Orally bioavailable; complete tumor regressions in 80-100% of mice via PO dosing (60 mg/kg) [3] |
| Comparator Or Baseline | CDN agonists (e.g., ADU-S100, MK-1454): Require intratumoral injection; limited to accessible lesions [1][2] |
| Quantified Difference | MSA-2: Systemic administration feasible; CDN agonists: Intratumoral administration only |
| Conditions | Syngeneic mouse tumor models (MC38 colorectal cancer) [3] |
Why This Matters
Oral bioavailability enables systemic treatment of disseminated or inaccessible tumors, vastly expanding the potential patient population compared to intratumoral-only agonists.
- [1] Li X, et al. A next-generation STING agonist MSA-2: From mechanism to application. J Control Release. 2024;371:273-287. View Source
- [2] Pan BS, et al. An orally available non-nucleotide STING agonist with antitumor activity. Science. 2020;369(6506):eaba6098. View Source
- [3] PeptideDB. MSA-2 Bioactivity and In Vivo Data. PeptideDB Database. View Source
